molecular formula C6H4BrClFN B1446268 5-Bromo-2-(chloromethyl)-3-fluoropyridine CAS No. 1227496-51-6

5-Bromo-2-(chloromethyl)-3-fluoropyridine

Cat. No. B1446268
CAS RN: 1227496-51-6
M. Wt: 224.46 g/mol
InChI Key: VRCLSNFHTTYJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, there are related compounds that have been synthesized. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .

Scientific Research Applications

Chemistry

Synthesis of SGLT2 Inhibitors: 5-Bromo-2-(chloromethyl)-3-fluoropyridine serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment. The compound’s unique structure allows for the introduction of fluorine atoms into the molecular framework, which is crucial for the pharmacological activity of these inhibitors .

Material Science

Advanced Material Synthesis: The compound is used in material science for the synthesis of advanced materials. Its halogenated nature allows it to participate in reactions that form complex structures, which are essential for creating new materials with specific properties for industrial applications .

Biochemistry

Molecular Probes: Biochemists utilize this compound to create molecular probes that can bind to specific proteins or DNA sequences. These probes are then used to visualize or quantify biological molecules in complex mixtures, aiding in the understanding of cellular processes .

Analytical Methods

Chromatographic Standards: This compound can be used to develop standards for chromatographic methods. Its unique retention characteristics in chromatography systems make it an excellent standard for calibrating instruments and ensuring the accuracy of analytical results .

properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCLSNFHTTYJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Reactant of Route 4
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(chloromethyl)-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.